4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Overview
Description
4-Benzyl-7-oxa-4-azaspiro[2.5]octane is a chemical compound with the molecular formula C13H17NO . It is an important pharmaceutical chemical intermediate .
Synthesis Analysis
The synthesis of 4,7-diazaspiro[2.5]octane compounds, which are structurally similar to 4-Benzyl-7-oxa-4-azaspiro[2.5]octane, has been disclosed in a patent . The method involves substitution, addition of a protective group, removal of a protective group, and reduction .Molecular Structure Analysis
The molecular structure of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane is characterized by a spirocyclic system, which includes a seven-membered ring fused to a four-membered ring . The molecular weight of this compound is 203.28 .Scientific Research Applications
Electrophilic Amination
- Reactions with C-H-Acidic Compounds : The compound participates in reactions with various C-H acids like malonic acid, leading to the formation of diazaspirodecanones and other derivatives, useful in further chemical synthesis (Andreae et al., 1992).
Drug Discovery Modules
- Synthesis for Drug Discovery : Thia/oxa-azaspiro[3.4]octanes, a class related to 4-Benzyl-7-oxa-4-azaspiro[2.5]octane, have been synthesized as multifunctional, structurally diverse modules for drug discovery, though specific applications in drugs are not detailed (Li, Rogers-Evans, & Carreira, 2013).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Derivatives of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane have been evaluated for their inhibitory properties against mild steel corrosion in acidic solutions, showing effectiveness as corrosion inhibitors (Chafiq et al., 2020).
Peptide Synthesis
- Use in Peptide Synthesis : Chiral heterospirocyclic derivatives have been utilized as synthons for amino acids and used in peptide synthesis, indicating their role in the creation of complex organic molecules (Stamm, Linden, & Heimgartner, 2003).
Spirocyclic Oxetane Synthesis
- Synthesis of Spirocyclic Oxetane-Fused Benzimidazole : This involves converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides, leading to new tetracyclic systems. This is significant in the context of synthesizing complex molecular structures (Gurry, McArdle, & Aldabbagh, 2015).
Oxidation and Catalysis
- Alcohol Oxidation Catalysis : Research shows its role in catalyzing the oxidation of alcohols to carbonyl compounds using molecular oxygen, indicating its utility in industrial chemical processes (Iwahama et al., 2000).
Spirocyclic Epoxide Rearrangement
- Rearrangement to 2-Azabicyclo[3.1.0]hexanes : An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative provides access to novel 2-azabicyclo[3.1.0]hexanes, useful in synthesizing complex amino acids (Adamovskyi et al., 2014).
properties
IUPAC Name |
4-benzyl-7-oxa-4-azaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-9-15-11-13(14)6-7-13/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCMCXAXQIYZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COCCN2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625018 | |
Record name | 4-Benzyl-7-oxa-4-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-7-oxa-4-azaspiro[2.5]octane | |
CAS RN |
218594-11-7 | |
Record name | 4-Benzyl-7-oxa-4-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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